![molecular formula C12H16BrClO B1260353 Furocaespitane CAS No. 51847-78-0](/img/structure/B1260353.png)
Furocaespitane
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Overview
Description
Furocaespitane is a member of furans.
Scientific Research Applications
1. Key Intermediate in Marine Algal Bisabolene-Type Metabolites
Furocaespitane, along with other compounds like caespitol and caespitane, has been isolated from the sea hare Aplysia dactylomela. It plays a significant role in the biogenesis of marine algal bisabolene-type metabolites. This suggests its importance in marine biology and the study of natural products (Brito et al., 2006).
2. Chemical Transformations for Sustainable Biomass Processing
In the context of biomass processing for sustainable energy and materials science, Furocaespitane and related furanic compounds are being explored. These studies are focused on chemical transformations like oxidation and reduction to develop practical applications, such as efficient fuels and sustainable materials (Kucherov et al., 2018).
3. Development of New Synthetic Methods
Research has also been conducted on developing new synthetic methods for furans, including Furocaespitane derivatives. These methods aim to improve access to these compounds for diverse activities and properties, potentially useful in fields like metal ion sensors (Kumar et al., 2015).
4. Furan-Based Co-Polyesters for Food Packaging
In the field of food packaging, high molecular weight bio furan-based co-polyesters, potentially including Furocaespitane, are being developed. These eco-friendly bioplastics could be used in beverage packaging, offering properties like higher O2-barrier and lower acetaldehyde contents compared to traditional materials (Hong et al., 2016).
properties
CAS RN |
51847-78-0 |
---|---|
Product Name |
Furocaespitane |
Molecular Formula |
C12H16BrClO |
Molecular Weight |
291.61 g/mol |
IUPAC Name |
3-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2-methylfuran |
InChI |
InChI=1S/C12H16BrClO/c1-8-10(4-6-15-8)9-3-5-12(2,14)11(13)7-9/h4,6,9,11H,3,5,7H2,1-2H3/t9-,11-,12-/m0/s1 |
InChI Key |
PIJSECHHFPTCLU-DLOVCJGASA-N |
Isomeric SMILES |
CC1=C(C=CO1)[C@H]2CC[C@]([C@H](C2)Br)(C)Cl |
SMILES |
CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
Canonical SMILES |
CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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